molecular formula C9H13BN2O4S B13691328 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid

Cat. No.: B13691328
M. Wt: 256.09 g/mol
InChI Key: MDWFTBXOSPIQAZ-UHFFFAOYSA-N
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Description

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is a high-purity chemical reagent designed for research use only (RUO). This specialty boronic acid derivative is synthesized for advanced applications in medicinal chemistry and organic synthesis. Boronic acids are prized in research for their role as versatile building blocks, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds to create complex organic molecules, including potential Active Pharmaceutical Ingredients (APIs) . The structure of this compound combines two pharmaceutically relevant motifs: the boronic acid group, which facilitates further synthetic transformation, and the pyrrolidinylsulfonyl group, which can act as a key pharmacophore influencing the molecule's electronic properties and its ability to interact with biological targets . Researchers value boronic acids for their relatively low toxicity and stability, making them suitable intermediates in drug discovery pipelines . This compound is particularly useful for scientists developing new therapeutic agents, such as enzyme inhibitors, or for creating novel functional materials. It serves as a critical precursor in the synthesis of more complex molecules for applications in pharmaceutical development, agrochemicals, and material science. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H13BN2O4S

Molecular Weight

256.09 g/mol

IUPAC Name

(5-pyrrolidin-1-ylsulfonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H13BN2O4S/c13-10(14)8-5-9(7-11-6-8)17(15,16)12-3-1-2-4-12/h5-7,13-14H,1-4H2

InChI Key

MDWFTBXOSPIQAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)S(=O)(=O)N2CCCC2)(O)O

Origin of Product

United States

Preparation Methods

Overview of Pyridinylboronic Acid Synthesis Methods

The synthesis of pyridinylboronic acids, including derivatives like 5-(1-pyrrolidinylsulfonyl)pyridine-3-boronic acid, generally follows one or a combination of five main approaches:

These methods vary in their applicability depending on the substitution pattern of the pyridine ring and the functional groups present.

Detailed Preparation Methods for 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid

Given the substitution pattern of the target compound—boronic acid at the 3-position and a sulfonylpyrrolidine at the 5-position—the most relevant preparation methods involve halogen-metal exchange/borylation and palladium-catalyzed cross-coupling. The sulfonylpyrrolidine substituent can be introduced either before or after the boronic acid installation, depending on synthetic convenience and stability considerations.

Halogen-Metal Exchange / Borylation Approach

This classical and widely used method involves the following steps:

  • Starting Material : A halogenated pyridine derivative, such as 5-(1-pyrrolidinylsulfonyl)-3-halopyridine (where the halogen is typically bromine or iodine at the 3-position).
  • Metal-Halogen Exchange : Treatment with an organolithium or organomagnesium reagent (e.g., n-butyllithium) at low temperatures (-78°C) to form the corresponding pyridylmetal intermediate.
  • Borylation : Quenching the metalated intermediate with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to install the boronic acid moiety.
  • Workup : Hydrolysis under acidic conditions to yield the boronic acid.

The general reaction scheme is:

$$
\text{5-(1-pyrrolidinylsulfonyl)-3-halopyridine} \xrightarrow[\text{low temp}]{\text{RLi or RMgX}} \text{pyridylmetal intermediate} \xrightarrow{\text{B(OR)_3}} \text{boronate ester} \xrightarrow{\text{acidic workup}} \text{5-(1-pyrrolidinylsulfonyl)pyridine-3-boronic acid}
$$

This method is favored for its reliability and cost-effectiveness for large-scale synthesis. The choice of halogen and organometal reagent is critical for selectivity and yield. Bromides and iodides are preferred over chlorides and fluorides due to easier metal-halogen exchange.

Table 1. Typical Conditions for Halogen-Metal Exchange/Borylation of 3-Halopyridines
Entry Halogen (X) Organometal (RLi/RMgX) Borate (B(OR)_3) Solvent Temp (°C) Yield (%) Reference
1 Br n-BuLi B(OMe)_3 Et_2O -78 85-95
2 I n-BuLi B(OiPr)_3 THF -78 80-90

Note: The sulfonylpyrrolidine substituent is compatible with these conditions if introduced prior to borylation or can be installed afterward via sulfonylation of the pyridine ring.

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

An alternative modern approach involves palladium-catalyzed borylation of halopyridines using diboron reagents such as bis(pinacolato)diboron. This method proceeds under milder conditions and can tolerate a wider range of functional groups.

  • Starting Material : 5-(1-pyrrolidinylsulfonyl)-3-halopyridine (usually bromide or chloride).
  • Catalyst : Palladium complexes (e.g., Pd(dppf)Cl_2).
  • Reagents : Bis(pinacolato)diboron (B2pin2).
  • Base : Potassium acetate or similar.
  • Solvent : DMSO, DMF, or dioxane.
  • Temperature : Moderate heating (80-100°C).

The reaction selectively replaces the halogen with a boronate ester, which can be hydrolyzed to the boronic acid.

This method is particularly useful when the sulfonylpyrrolidine substituent is sensitive to strong bases or organolithium reagents.

Directed Ortho-Metalation (DoM) and Borylation

Though less common for this specific substitution pattern, DoM can be employed if a directing group is present to guide lithiation adjacent to the boronic acid position, followed by borylation. However, the presence of the sulfonylpyrrolidine group may complicate this approach due to steric and electronic effects.

Iridium- or Rhodium-Catalyzed C-H Borylation

Recent advances allow direct borylation of C-H bonds on pyridine rings catalyzed by iridium or rhodium complexes. This method could potentially be applied to 5-(1-pyrrolidinylsulfonyl)pyridine to selectively borylate the 3-position without pre-functionalization.

However, regioselectivity can be challenging, and the presence of the sulfonylpyrrolidine group may influence the site of borylation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Halogen-Metal Exchange/Borylation 5-(1-pyrrolidinylsulfonyl)-3-halopyridine Organolithium or organomagnesium, trialkyl borate Low temperature (-78°C), inert atmosphere Reliable, cost-effective, scalable Requires low temp, sensitive to functional groups
Pd-Catalyzed Cross-Coupling 5-(1-pyrrolidinylsulfonyl)-3-halopyridine Pd catalyst, bis(pinacolato)diboron, base Moderate heat (80-100°C) Milder conditions, functional group tolerant Catalyst cost, possible side reactions
Directed Ortho-Metalation Pyridine with directing group Strong base (e.g., s-BuLi), trialkyl borate Low temperature (-78°C) Regioselective lithiation Limited by directing group presence, sterics
Iridium/Rhodium C-H Borylation 5-(1-pyrrolidinylsulfonyl)pyridine Ir or Rh catalyst, diboron reagent Moderate temperature Direct functionalization Regioselectivity challenges, catalyst cost

Chemical Reactions Analysis

Types of Reactions

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence biological activity and chemical reactivity:

  • Pyridine-3-boronic acid : The parent compound lacks additional substituents. It exhibits pH-dependent binding to sialic acids (SA), with binding constants (K) ranging from ~10 M⁻¹ at pH 6.5 to ~100 M⁻¹ at pH 8.5 .
  • 6-Substituted Pyridine-3-boronic Acids: 6-(3-Phenylpropoxy)pyridine-3-boronic acid (76) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (77): These compounds potentiate quinolone antibiotics (e.g., ciprofloxacin) by inhibiting bacterial efflux pumps (e.g., NorA in S. aureus). Compound 77 showed a 4-fold increase in ciprofloxacin activity at 16 µg/mL . 6-Benzyloxy-pyridine-3-boronic acid (90): Demonstrated the highest efflux pump inhibition, with activity dependent on the hydrophobic chain length and aryl group presence .
  • 5-Substituted Pyridine-3-boronic Acids: 5-(Methylsulfonyl)pyridine-3-boronic acid: Structurally analogous to the target compound but with a methylsulfonyl group. Its sulfonyl moiety may enhance binding affinity through electron-withdrawing effects, though specific data are unavailable .

Chemical Reactivity

  • Suzuki Coupling : Pyridine-3-boronic acid derivatives participate in CuCl-catalyzed oxidative self-coupling reactions. Electron-withdrawing groups (e.g., sulfonyl) may modulate reactivity compared to electron-donating groups (e.g., methoxy) .
  • Stability : Free boronic acids (e.g., 5-(1-pyrrolidinylsulfonyl)pyridine-3-boronic acid) are more active than their esterified counterparts .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Position Key Features Biological Activity/Reactivity Reference ID
Pyridine-3-boronic acid None Parent compound SA binding: K = 10–100 M⁻¹ (pH 6.5–8.5)
6-(4-Phenylbutoxy)pyridine-3-boronic acid C-6 Hydrophobic alkoxy chain 4-fold potentiation of ciprofloxacin
5-(Methylsulfonyl)pyridine-3-boronic acid C-5 Electron-withdrawing sulfonyl group Not reported (structural analog)
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid C-5 Pyrrolidine-sulfonyl moiety Hypothesized improved selectivity

Biological Activity

5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, leading to various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid, supported by case studies and research findings.

The biological activity of boronic acids, including 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid, primarily arises from their ability to form reversible covalent bonds with nucleophilic sites in biological macromolecules. This property allows them to inhibit enzymes and modulate signaling pathways. Notably, boronic acids can act as Lewis acids, forming complexes with hydroxide ions and other nucleophiles, which can lead to inhibition of target enzymes involved in disease processes .

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. For instance, the compound has been investigated for its effects on various cancer cell lines. A study demonstrated that compounds containing the pyridine-boronic acid structure could inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways .

Case Study: FLT3 Inhibition
A recent study focused on the inhibition of FLT3-ITD kinase in acute myeloid leukemia (AML) using boronic acid derivatives. The results showed that certain derivatives exhibited nanomolar inhibitory potency against FLT3, suggesting that 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid may have similar potential .

CompoundIC50 (μM)Target
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acidTBDFLT3-ITD
Other derivatives<10FLT3

Antibacterial Activity

Boronic acids have also been recognized for their antibacterial properties. Specifically, they can inhibit class C β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The ability of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid to inhibit these enzymes could make it a valuable candidate in combating antibiotic-resistant infections .

Antibacterial Efficacy Table

Boronic Acid DerivativeMinimum Inhibitory Concentration (MIC)
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acidTBD
APB (Aminophenylboronic Acid)300 μg/ml

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boronic acids is crucial for their therapeutic application. Studies suggest that modifications in the boronic acid structure can enhance selectivity and reduce toxicity while maintaining efficacy against targets . However, comprehensive studies on the pharmacokinetics of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic acid specifically are still needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acid derivatives with halogenated pyridine precursors. Key steps include:

  • Using anhydrous solvents (e.g., THF or DMF) under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation .
  • Purification via silica gel chromatography or recrystallization to achieve >97% purity, as validated by HPLC or LC-MS .
  • Monitoring reaction progress with TLC or NMR to minimize by-products .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the boronic acid moiety (δ ~7-8 ppm for aromatic protons) and pyrrolidinylsulfonyl group (δ ~3-4 ppm for CH₂ groups) .
  • LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ ion) and detect trace impurities (<2%) .
  • FT-IR : Identify B-O (∼1340 cm⁻¹) and S=O (∼1150 cm⁻¹) stretches .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer :

  • Store at 2–8°C in airtight, amber vials under inert gas (Ar) to prevent hydrolysis/oxidation .
  • Avoid prolonged exposure to moisture; use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this boronic acid?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance reactivity .
  • Solvent Selection : Test polar aprotic solvents (e.g., DME) with controlled pH (e.g., Na₂CO₃ as base) to stabilize the boronate intermediate .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >90% yield .

Q. What strategies mitigate contradictions in biological activity data attributed to compound degradation?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., deboronation) .
  • Inert Handling : Use gloveboxes for sensitive reactions to minimize air/moisture exposure .
  • Biological Assay Controls : Include freshly prepared batches and degradation controls to validate activity .

Q. How can computational modeling guide the design of derivatives for targeted drug discovery?

  • Methodological Answer :

  • Docking Studies : Model the boronic acid’s interaction with enzymatic diols (e.g., proteases) using software like AutoDock Vina .
  • QSAR Analysis : Correlate substituent effects (e.g., sulfonyl groups) with bioavailability parameters (logP, PSA) .
  • MD Simulations : Predict stability of boronate esters in physiological conditions (e.g., pH 7.4) .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in catalytic reactions?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with sand or vermiculite; dispose as hazardous waste .

Q. How can researchers resolve discrepancies in NMR data caused by dynamic boron equilibria?

  • Methodological Answer :

  • Low-Temperature NMR : Acquire spectra at −40°C to "freeze" boronic acid/ester equilibria .
  • pH Adjustment : Use deuterated buffers (e.g., D₂O/NaOD) to stabilize the trigonal boronate form .
  • 2D NMR : Perform HSQC/HMBC to assign ambiguous peaks .

Tables for Key Data

Property Value/Method Reference
Molecular WeightCalculated via HRMS
Storage Conditions2–8°C under Ar
Common ImpuritiesDeboronation by-products (<2%)
Optimal Reaction SolventTHF/DMF (anhydrous)

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